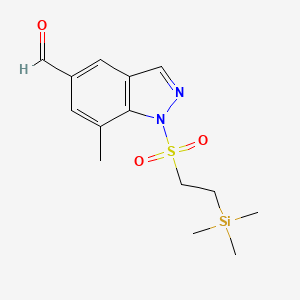
7-Methyl-1-((2-(trimethylsilyl)ethyl)sulfonyl)-1H-indazole-5-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Methyl-1-((2-(trimethylsilyl)ethyl)sulfonyl)-1H-indazole-5-carbaldehyde is a complex organic compound that belongs to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This particular compound is characterized by the presence of a trimethylsilyl group, a sulfonyl group, and an aldehyde group, making it a versatile intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-1-((2-(trimethylsilyl)ethyl)sulfonyl)-1H-indazole-5-carbaldehyde typically involves multiple steps. One common method starts with the commercially available 4-bromo-1H-indole. The Vilsmeier formylation of 4-bromo-1H-indole at the 3-position yields an intermediate, which is then converted to its N-Boc derivative. The aldehyde group is introduced using n-Butyllithium (n-BuLi) and dimethylformamide (DMF) in anhydrous tetrahydrofuran (THF) at low temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications, provided that the reaction conditions are carefully controlled to ensure high yield and purity.
化学反应分析
Types of Reactions
7-Methyl-1-((2-(trimethylsilyl)ethyl)sulfonyl)-1H-indazole-5-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol.
Substitution: TBAF in THF.
Major Products
Oxidation: 7-Methyl-1-((2-(trimethylsilyl)ethyl)sulfonyl)-1H-indazole-5-carboxylic acid.
Reduction: 7-Methyl-1-((2-(trimethylsilyl)ethyl)sulfonyl)-1H-indazole-5-methanol.
Substitution: Various substituted indazole derivatives depending on the substituent introduced.
科学研究应用
7-Methyl-1-((2-(trimethylsilyl)ethyl)sulfonyl)-1H-indazole-5-carbaldehyde has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action of 7-Methyl-1-((2-(trimethylsilyl)ethyl)sulfonyl)-1H-indazole-5-carbaldehyde largely depends on its application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved can vary but often include key enzymes in metabolic pathways .
相似化合物的比较
Similar Compounds
- tert-Butyl 4-((2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-Butyl 4-((2-hydrazino-2-oxoethyl)-piperazine-1-carboxylate
Uniqueness
What sets 7-Methyl-1-((2-(trimethylsilyl)ethyl)sulfonyl)-1H-indazole-5-carbaldehyde apart from similar compounds is its unique combination of functional groups, which provides a versatile platform for further chemical modifications. This makes it particularly valuable in the synthesis of complex organic molecules and in various research applications .
属性
分子式 |
C14H20N2O3SSi |
|---|---|
分子量 |
324.47 g/mol |
IUPAC 名称 |
7-methyl-1-(2-trimethylsilylethylsulfonyl)indazole-5-carbaldehyde |
InChI |
InChI=1S/C14H20N2O3SSi/c1-11-7-12(10-17)8-13-9-15-16(14(11)13)20(18,19)5-6-21(2,3)4/h7-10H,5-6H2,1-4H3 |
InChI 键 |
RSEQDGWZFPTZEA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC2=C1N(N=C2)S(=O)(=O)CC[Si](C)(C)C)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-((1-Benzyl-5-chloro-1H-benzo[d]imidazol-2-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B13358058.png)
![3-Methylphenyl {3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl ether](/img/structure/B13358060.png)
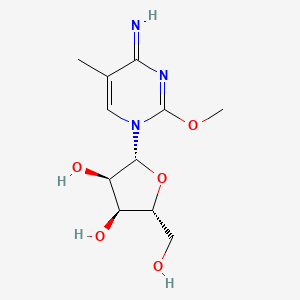
![N-(4-(Imidazo[2,1-b]thiazol-6-yl)phenyl)-2-(methylthio)nicotinamide](/img/structure/B13358079.png)
![Benzenesulfonylfluoride, 4-[[[3-(hydroxymethyl)phenyl]amino]carbonyl]-](/img/structure/B13358094.png)
![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(1-naphthyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13358097.png)
![6-(3,4-Dimethoxyphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13358099.png)
![3-[6-(1-Benzofuran-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B13358107.png)
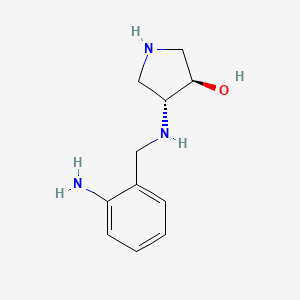
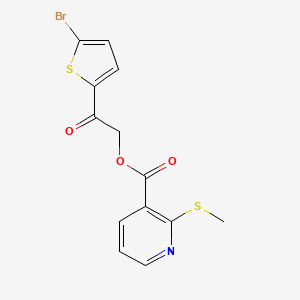

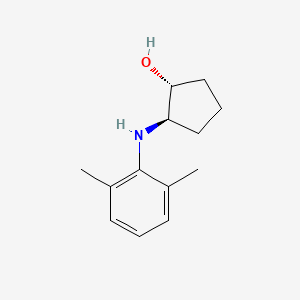
![2-{3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole](/img/structure/B13358142.png)
![Ethyl 3-{[2-(2-hydroxyphenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]amino}benzoate](/img/structure/B13358157.png)
